![molecular formula C12H16BrN3O2 B2784348 Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate CAS No. 2230803-22-0](/img/structure/B2784348.png)
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxylates and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in the disease process. For example, in cancer therapy, this compound has shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in preclinical studies. In cancer therapy, this compound has exhibited cytotoxic effects on cancer cells, leading to their death. In anti-inflammatory activity, this compound has shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In antimicrobial activity, this compound has exhibited bactericidal effects on various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate in lab experiments is its high potency and selectivity. This compound has shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate. Some of the areas of interest include exploring its potential therapeutic applications in other diseases, improving its solubility and bioavailability, and investigating its mechanism of action in more detail. Additionally, further preclinical studies are required to determine the safety and efficacy of this compound before it can be considered for clinical trials.
Conclusion:
This compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. This compound belongs to the class of azetidine carboxylates and has exhibited high potency and selectivity in lab experiments. Although more research is required to determine its mechanism of action and safety, this compound holds significant potential for the development of novel therapeutics in various fields of scientific research.
Synthesis Methods
The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 2-azetidinecarboxylate with 5-bromopyrimidine in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under controlled conditions of temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate has shown potential therapeutic applications in various fields of scientific research. Some of the significant research areas include cancer therapy, anti-inflammatory activity, and antimicrobial activity. In preclinical studies, this compound has exhibited promising results in inhibiting the growth of cancer cells, reducing inflammation, and combating bacterial infections.
properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMKGANNQVAUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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